molecular formula C17H35N3O3 B7095697 tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate

tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate

Cat. No.: B7095697
M. Wt: 329.5 g/mol
InChI Key: FENLZPAPPXXDLL-LSLKUGRBSA-N
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Description

Tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a methoxybutan-2-yl group

Properties

IUPAC Name

tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O3/c1-13(14(2)22-6)19-15-7-10-20(11-8-15)12-9-18-16(21)23-17(3,4)5/h13-15,19H,7-12H2,1-6H3,(H,18,21)/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENLZPAPPXXDLL-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate typically involves multiple steps, including the protection of amine groups and the formation of carbamate linkages. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and continuous flow systems to manage the complex reaction steps and maintain product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses .

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